molecular formula C27H39NO6 B125441 Prednisolamate CAS No. 5626-34-6

Prednisolamate

Cat. No.: B125441
CAS No.: 5626-34-6
M. Wt: 473.6 g/mol
InChI Key: ILZSJEITWDWIRX-FOMYWIRZSA-N
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Description

Prednisolamate, also known as prednisolone 21-diethylaminoacetate, is a synthetic corticosteroid. It is a derivative of prednisolone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is often used in combination with other compounds, such as lidocaine and tetryzoline, in pharmaceutical formulations .

Mechanism of Action

Target of Action

Prednisolamate, also known as prednisolone 21-diethylaminoacetate, is a synthetic corticosteroid . The primary target of this compound is the glucocorticoid receptor . This receptor is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .

Mode of Action

This compound exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression . The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . These changes in gene expression lead to multiple downstream effects over hours to days .

Biochemical Pathways

Given its similarity to prednisolone, it is likely to influence a variety of pathways involved in immune response and inflammation

Pharmacokinetics

Related compounds like prednisolone exhibit complex pharmacokinetics . Prednisolone, the active drug moiety, exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Dose dependency disappears when free (unbound) prednisolone is measured . Altered organ function, changing biochemistry, and use of a number of concomitant medicines appear to lead to pharmacokinetic differences .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of prednisolone, given their structural similarity. Prednisolone is used to treat a variety of conditions, including adrenocortical insufficiency, inflammatory conditions, and some cancers . It exerts anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prednisolamate involves the esterification of prednisolone with diethylaminoacetic acid. The reaction typically requires the use of a catalyst, such as 4-dimethylaminopyridine, and is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to minimize waste and reduce the environmental impact of production .

Chemical Reactions Analysis

Types of Reactions

Prednisolamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various prednisolone derivatives, which retain the core structure of the original compound but with different functional groups attached .

Scientific Research Applications

Prednisolamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its esterified structure, which enhances its stability and allows for more controlled release in pharmaceutical formulations. This makes it particularly useful in combination therapies where prolonged action is desired .

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO6/c1-5-28(6-2)15-23(32)34-16-22(31)27(33)12-10-20-19-8-7-17-13-18(29)9-11-25(17,3)24(19)21(30)14-26(20,27)4/h9,11,13,19-21,24,30,33H,5-8,10,12,14-16H2,1-4H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZSJEITWDWIRX-FOMYWIRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701024014
Record name Prednisolone 21-diethylaminoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-34-6
Record name Prednisolone 21-diethylaminoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5626-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prednisolamate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednisolone 21-diethylaminoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prednisolamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREDNISOLAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W262JY01SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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